
Perfluorotetradecane
Übersicht
Beschreibung
Perfluorotetradecane, also known as PF-14, is a fluorocarbon of the alkane family . It has the molecular formula C14F30 and a molecular weight of 738.10 g/mol . It is also known by other names such as triacontafluorotetradecane and 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontafluorotetradecane .
Synthesis Analysis
The synthesis of Perfluorotetradecane involves the anodic oxidation of perfluoroalkane carboxylates at platinum and graphite anodes . The reaction follows a radical pathway due to the strong electron-withdrawing nature of the fluorine atom .
Molecular Structure Analysis
The molecular structure of Perfluorotetradecane consists of 14 carbon atoms and 30 fluorine atoms . The IUPAC name for Perfluorotetradecane is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontafluorotetradecane .
Physical And Chemical Properties Analysis
Perfluorotetradecane has a molecular weight of 738.10 g/mol . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 30 . It has a rotatable bond count of 11 .
Wissenschaftliche Forschungsanwendungen
Analytical and Bioanalytical Chemistry
Perfluorotetradecane is utilized in analytical and bioanalytical chemistry as a perfluorinated adsorbent. Its unique physicochemical properties, such as fluorophilicity and proteinophilicity, make it ideal for solid-phase extraction of fluorinated molecules or those tagged with fluorine in organic chemistry and heterogeneous catalysis . Recent advancements have extended its use to proteomics and metabolomics, where understanding its behavior through chromatographic studies has opened new possibilities for environmental science and bio-affinity studies .
Catalyst Technology
In catalyst technology , Perfluorotetradecane’s highly fluorinated structure allows for its application in synthesis and catalysis. The molecule’s fluorous tags or “ponytails” provide specific properties that facilitate ordered stacking and slower equilibration, which are advantageous in catalytic processes .
Adsorption/Purification Processes
The compound’s unique structure, characterized by a high number of carbon-fluorine bonds, makes it suitable for adsorption and purification processes . Its bulkiness and rigidity, compared to alkyl chains, contribute to its effectiveness in these applications, particularly in High-Performance Liquid Chromatography (HPLC) and fluorous solid-phase extraction (F-SPE) .
Materials Chemistry
In materials chemistry , Perfluorotetradecane is used for its exceptional thermal and chemical stability. It can be employed in the development of materials that require resistance to extreme conditions, such as high temperatures or corrosive environments .
Biomedical Applications
Perfluorotetradecane’s properties also lend themselves to biomedical applications . Its inertness and biocompatibility make it a candidate for use in drug delivery systems and other medical devices that require non-reactive components .
Environmental Science
The compound’s potential in environmental science is significant due to its ability to interact with various environmental contaminants. Its adsorptive capabilities can be harnessed for the removal of pollutants from water and soil, contributing to environmental remediation efforts .
Safety and Hazards
Perfluorotetradecane should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling the compound . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . In case of accidental release, it is recommended to sweep up and shovel into suitable containers for disposal .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontafluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F30/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQZWDYBKVIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184727 | |
| Record name | Perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorotetradecane | |
CAS RN |
307-62-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Triacontafluorotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROTETRADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE7GL26Y7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key thermodynamic properties of perfluorotetradecane?
A1: Research has focused on determining the thermodynamic properties of perfluorotetradecane, including its fusion, vaporization, and sublimation enthalpies. These studies utilize techniques like differential scanning calorimetry (DSC) and correlation-gas chromatography to accurately measure these values. For instance, the fusion enthalpy of perfluorotetradecane was measured to be 31.5 ± 0.3 kJ·mol–1 at a fusion temperature of 375.6 K []. These findings contribute to a deeper understanding of the compound's behavior under various conditions.
Q2: How is perfluorotetradecane used in the study of interfacial phenomena?
A2: Perfluorotetradecane plays a crucial role in investigating the behavior of molecules at the air-water interface. Researchers synthesize novel compounds like 1,1-(1,ω-alkanediyl)-bispyridinium perfluorotetradecane-carboxylate, which incorporate perfluorotetradecane as a key structural element []. By analyzing the surface pressure, surface potential, and morphological changes of these compounds in Langmuir monolayers, researchers gain valuable insights into molecular interactions and self-assembly processes at interfaces.
Q3: Are there analytical methods specific to perfluorotetradecane?
A3: While not specific solely to perfluorotetradecane, techniques like correlation-gas chromatography are employed to determine its thermodynamic properties []. This method relies on the relationship between the retention time of a compound and its vaporization enthalpy, allowing for accurate measurements. Further research focuses on identifying appropriate structural features of fluorinated compounds that make them suitable standards for correlation-gas chromatography, highlighting the importance of analytical method development and validation within this field.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



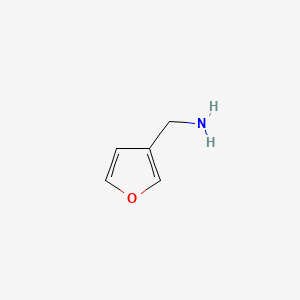
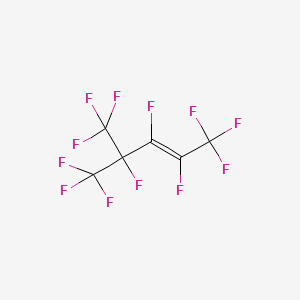

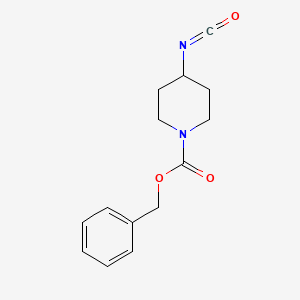
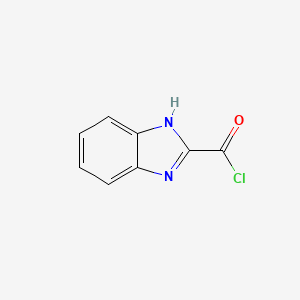
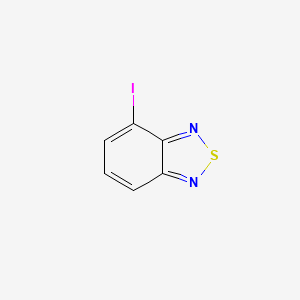

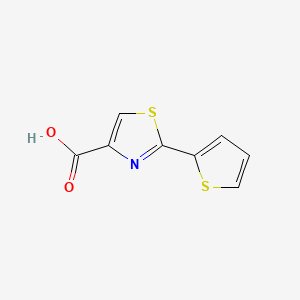
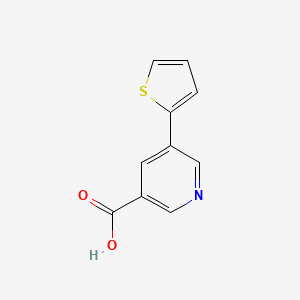
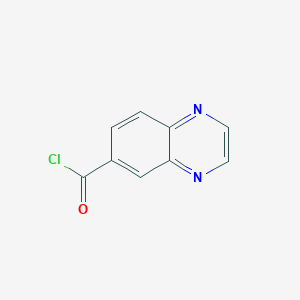

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)